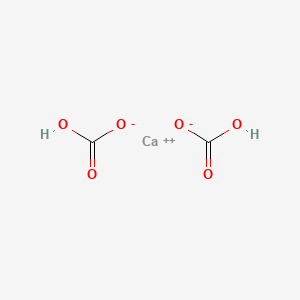
Calcium bicarbonate
Cat. No. B1247013
Key on ui cas rn:
3983-19-5
M. Wt: 162.11 g/mol
InChI Key: NKWPZUCBCARRDP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US08721998B2
Procedure details


Dolomite, marble and calcium carbonate are carbonized at 25° C. by spraying water and introducing CO2 (99 vt %) simultaneously. Pure aqueous solution of calcium bicarbonate (CaO: 11 g/L, Fe: 0.5 ppm, Al: 0.6 ppm) can be obtained after clarification and filtration.
[Compound]
Name
Dolomite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].C(=O)=O>O>[C:1](=[O:2])([OH:4])[O-:3].[Ca+2:5].[C:1](=[O:2])([OH:4])[O-:3] |f:0.1,4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
Dolomite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are carbonized at 25° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])(O)=O.[Ca+2].C([O-])(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

